molecular formula C5H7ClN2O2 B12980767 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride

Cat. No.: B12980767
M. Wt: 162.57 g/mol
InChI Key: JFDNGWSKVOUPPT-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is particularly noted for its role as a potent and selective inhibitor of D-amino acid oxidase (DAO), which protects DAO cells from oxidative stress induced by D-Serine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. One common method includes the use of 3-methyl-1H-pyrazole and ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Acts as a selective inhibitor of D-amino acid oxidase, protecting cells from oxidative stress.

    Medicine: Investigated for its potential in treating conditions related to oxidative stress and pain management.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects primarily through the inhibition of D-amino acid oxidase (DAO). By binding to the active site of DAO, it prevents the oxidation of D-amino acids, thereby reducing oxidative stress within cells. This mechanism is particularly relevant in the context of neuroprotection and pain management .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1H-pyrazole-4-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxamide
  • 3-Methyl-1H-pyrazole-5-carboxylate

Uniqueness

3-Methyl-1H-pyrazole-5-carboxylic acid hydrochloride is unique due to its selective inhibition of D-amino acid oxidase, which is not commonly observed in other similar compounds. This selectivity makes it a valuable tool in research focused on oxidative stress and related conditions .

Properties

Molecular Formula

C5H7ClN2O2

Molecular Weight

162.57 g/mol

IUPAC Name

5-methyl-1H-pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H6N2O2.ClH/c1-3-2-4(5(8)9)7-6-3;/h2H,1H3,(H,6,7)(H,8,9);1H

InChI Key

JFDNGWSKVOUPPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)O.Cl

Origin of Product

United States

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